8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Overview
Description
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a useful research compound. Its molecular formula is C10H6ClN3O and its molecular weight is 219.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a crucial role in the signaling pathway of the PI3K/AKT/mTOR genes . These genes have a high impact on cell growth, motility, survival, and metabolism .
Mode of Action
This compound acts as an inhibitor of PI3K signaling in tumor therapy . It interacts with its target by binding to the active site of the enzyme, thereby blocking its activity . This results in the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to the induction of apoptosis, or programmed cell death . The compound’s action on this pathway results in the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .
Pharmacokinetics
The compound’s effectiveness against the mcf-7 cell line suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits potent and significant cytotoxic activity against the MCF-7 cell line . It has been shown to significantly increase the percentage growth inhibition (CGI%) of the cell line, proving its anti-cancer effectiveness . The compound’s action results in the prolongation of survival parameters and inhibition of ascetic fluid parameters in EAC-bearing mice .
Biochemical Analysis
Biochemical Properties
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The compound acts as an inhibitor of PI3K, thereby modulating the PI3K/AKT/mTOR signaling pathway. This interaction is crucial for its potential anti-cancer properties, as it can inhibit the growth and survival of cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, reduce cell viability, and inhibit cell proliferation . The compound influences cell signaling pathways, particularly the PI3K/AKT/mTOR pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation. Additionally, the compound may interact with other biomolecules, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease with prolonged exposure . Long-term studies have shown that it can have sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis. Degradation products may form over time, potentially influencing its overall efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism may produce active metabolites that contribute to its overall biological activity. Additionally, it can affect metabolic flux and alter the levels of various metabolites, further influencing cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which determine its accumulation in specific compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments within the cell, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with its molecular targets and modulate cellular processes effectively.
Properties
IUPAC Name |
8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBYLIZHUNUDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.